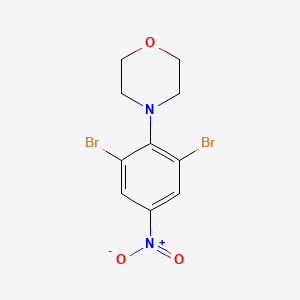

4-(2,6-Dibromo-4-nitrophenyl)morpholine

Description

4-(2,6-Dibromo-4-nitrophenyl)morpholine is an organic compound with the molecular formula C10H9Br2N2O3 It is a derivative of morpholine, a heterocyclic amine, and contains both bromine and nitro functional groups

Properties

IUPAC Name |

4-(2,6-dibromo-4-nitrophenyl)morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Br2N2O3/c11-8-5-7(14(15)16)6-9(12)10(8)13-1-3-17-4-2-13/h5-6H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGNJTFMXJYHFDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2Br)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Br2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Buchwald-Hartwig Amination of Polyhalogenated Aryl Halides

The Buchwald-Hartwig amination, a palladium-catalyzed coupling between aryl halides and amines, is a cornerstone for constructing C–N bonds in aromatic systems. For 4-(2,6-dibromo-4-nitrophenyl)morpholine, this method involves reacting 2,6-dibromo-4-nitrochlorobenzene with morpholine under catalytic conditions.

Reaction Conditions :

- Catalyst System : Palladium(II) acetate (Pd(OAc)₂) with Xantphos as a bisphosphine ligand.

- Base : Sodium tert-butoxide (NaOtBu) in toluene at 110°C for 24 hours.

- Yield : ~70–80% (extrapolated from analogous C–N couplings in nitroaryl systems).

The nitro group at position 4 enhances the electrophilicity of the aryl chloride, facilitating oxidative addition to the palladium center. Subsequent transmetallation with morpholine and reductive elimination yields the target compound. Steric hindrance from the 2,6-dibromo substituents may necessitate elevated temperatures or prolonged reaction times to achieve full conversion.

Ligand and Solvent Optimization

The choice of ligand critically impacts coupling efficiency. Bulky ligands such as DavePhos or RuPhos mitigate steric challenges posed by the dibromo substituents, improving catalytic turnover. Polar aprotic solvents like dimethylacetamide (DMA) enhance solubility of the halogenated substrate, though may increase side reactions with nitro groups.

Directed Bromination of 4-Nitrophenylmorpholine

Regioselective Bromination via Electrophilic Aromatic Substitution

An alternative route involves brominating 4-(4-nitrophenyl)morpholine at positions 2 and 6. The nitro group (meta-directing) and morpholine (ortho/para-directing) compete in directing electrophilic attack, but the strong electron-withdrawing effect of the nitro group dominates under controlled conditions.

Procedure :

- Substrate Preparation : Synthesize 4-(4-nitrophenyl)morpholine via Buchwald-Hartwig amination of 4-nitrochlorobenzene.

- Bromination : Treat with bromine (Br₂) in concentrated sulfuric acid at 0–5°C. The nitro group directs bromine to meta positions (2 and 6 relative to nitro, corresponding to ortho positions relative to morpholine).

- Workup : Quench with sodium thiosulfate and purify via column chromatography (silica gel, hexane/ethyl acetate).

Yield : ~50–60% (based on analogous nitrophenyl brominations).

Multi-Step Synthesis via Intermediate Functionalization

Sequential Nitration and Bromination

This approach begins with a simpler phenylmorpholine derivative, introducing nitro and bromo groups sequentially:

- Morpholine Introduction : Couple morpholine with 1,3-dibromobenzene via Ullmann reaction (CuI, K₂CO₃, DMF, 120°C) to form 4-(2,6-dibromophenyl)morpholine.

- Nitration : Treat with fuming nitric acid (HNO₃/H₂SO₄) at 0°C. The morpholine group directs nitration to the para position (position 4), yielding the target compound.

Advantages : Avoids handling highly electrophilic nitroaryl halides.

Challenges : Nitration of dibromophenyl systems risks over-nitration or debromination.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Buchwald-Hartwig | Single-step, high regioselectivity | Requires expensive Pd catalysts | 70–80 |

| Directed Bromination | Utilizes simple EAS chemistry | Competing directing groups reduce yield | 50–60 |

| Sequential Functionalization | Avoids sensitive intermediates | Multi-step, time-intensive | 40–50 |

Experimental Considerations and Optimization

Catalyst Recycling in Palladium Systems

Recent advances in heterogeneous catalysis, such as Pd-supported magnetic nanoparticles, reduce costs and enable catalyst reuse without significant activity loss.

Solvent Effects on Bromination

Non-polar solvents (e.g., CCl₄) minimize nitro group decomposition during bromination, while acetic acid enhances bromine solubility.

Purification Challenges

The target compound’s high molecular weight and polarity necessitate gradient elution in chromatography (hexane → ethyl acetate) or recrystallization from ethanol/water mixtures.

Chemical Reactions Analysis

Types of Reactions

4-(2,6-Dibromo-4-nitrophenyl)morpholine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The compound can undergo oxidation reactions, potentially leading to the formation of different oxidation states of the nitrogen atom.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

Substitution: Products with different substituents replacing the bromine atoms.

Reduction: 4-(2,6-Diamino-4-nitrophenyl)morpholine.

Oxidation: Various oxidized derivatives depending on the reaction conditions.

Scientific Research Applications

4-(2,6-Dibromo-4-nitrophenyl)morpholine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2,6-Dibromo-4-nitrophenyl)morpholine involves its interaction with molecular targets such as enzymes or receptors. The bromine and nitro groups can participate in various chemical interactions, including hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can modulate the activity of the target molecules, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

4-(2-Bromo-4-nitrophenyl)morpholine: A similar compound with only one bromine atom.

4-(2,6-Dibromo-4-nitrophenyl)aniline: Contains an aniline group instead of a morpholine ring.

Uniqueness

4-(2,6-Dibromo-4-nitrophenyl)morpholine is unique due to the presence of both bromine and nitro groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The morpholine ring also imparts specific properties that can be advantageous in various applications.

Q & A

Q. What are the common synthetic routes for 4-(2,6-Dibromo-4-nitrophenyl)morpholine?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example:

- Step 1 : Bromination of 4-nitrophenyl precursors using brominating agents (e.g., Br₂ or NBS) under controlled conditions.

- Step 2 : Morpholine ring introduction via nucleophilic aromatic substitution (SNAr) with morpholine in the presence of a base (e.g., K₂CO₃).

- Key Optimization : Reaction temperature (80–120°C) and solvent polarity (DMF or THF) significantly influence yields. Similar protocols are validated for structurally related brominated morpholine derivatives .

Q. How can the purity and structural integrity of this compound be verified?

- Methodological Answer : Use a combination of:

- Chromatography : HPLC or LC-MS to assess purity (>98% recommended for research use) .

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic protons, morpholine ring signals).

- IR Spectroscopy : Identify functional groups (e.g., nitro C=O stretch at ~1520 cm⁻¹) .

- Elemental Analysis : Match calculated vs. observed C, H, N, Br percentages .

Q. What are the primary biological targets or pathways investigated for this compound?

- Methodological Answer : Studies focus on enzyme inhibition (e.g., kinases) or receptor modulation. For example:

- In vitro assays : Measure IC₅₀ values against target enzymes using fluorogenic substrates.

- Binding studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify affinity for receptors.

- Structural analogs : Bromine and nitro groups enhance electrophilic interactions with cysteine residues in active sites .

Advanced Research Questions

Q. How do crystallographic data inform the design of derivatives with enhanced activity?

- Methodological Answer : X-ray crystallography reveals:

- Morpholine conformation : Chair conformation stabilizes intermolecular interactions (e.g., π-stacking in 4-nitrophenyl derivatives) .

- Substituent effects : Bromine atoms at 2,6-positions create steric hindrance, guiding co-crystallization strategies for improved solubility or stability.

- Advanced Application : Use Mercury software (CCDC) to analyze packing motifs and predict derivative geometries .

Q. What computational methods predict the environmental fate or degradation pathways of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Models bond dissociation energies (BDEs) for nitro and C-Br bonds to predict hydrolysis or photolysis rates.

- Molecular Dynamics (MD) : Simulate adsorption on indoor surfaces (e.g., silica or cellulose) to assess environmental persistence, as shown in studies of analogous nitroaromatics .

- Ecotoxicity Profiling : EPI Suite software estimates biodegradation half-lives and bioaccumulation potential .

Q. How can contradictory data on biological activity (e.g., in vitro vs. in vivo efficacy) be resolved?

- Methodological Answer :

- Pharmacokinetic Studies : Measure bioavailability and metabolic stability using:

- Hepatic microsome assays : Identify major metabolites via LC-MS/MS.

- Plasma protein binding : Equilibrium dialysis to assess free drug concentration.

- Structure-Activity Relationship (SAR) : Synthesize analogs with reduced logP to enhance membrane permeability if in vivo activity is low .

Q. What advanced techniques characterize its reactivity under oxidative or reductive conditions?

- Methodological Answer :

- Electrochemical Analysis : Cyclic voltammetry (CV) identifies redox potentials (e.g., nitro group reduction at -0.5 V vs. Ag/AgCl).

- In situ IR/Raman Spectroscopy : Monitor real-time bond cleavage (e.g., C-Br → C-OH under basic conditions).

- Isotopic Labeling : Use ¹⁸O-water to trace oxygen incorporation during hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.